3-{(4Z)-4-[4-(dipropylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
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Overview
Description
3-[(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring fused with a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-(DIPROPYLAMINO)BENZALDEHYDE with 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
- 4-(3-METHYL-5-OXO-2-PYRAZOLIN-1-YL)BENZOIC ACID
Uniqueness
3-[(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is unique due to its specific substituents and the resulting chemical properties. The presence of the DIPROPYLAMINO group distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
This detailed article provides a comprehensive overview of 3-[(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[(4Z)-4-[[4-(dipropylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H27N3O3/c1-4-13-26(14-5-2)20-11-9-18(10-12-20)15-22-17(3)25-27(23(22)28)21-8-6-7-19(16-21)24(29)30/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30)/b22-15- |
InChI Key |
DGBAKXHHIDQNCK-JCMHNJIXSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C |
Origin of Product |
United States |
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